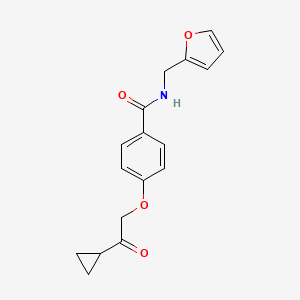

4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. This protein plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been found to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Aplicaciones Científicas De Investigación

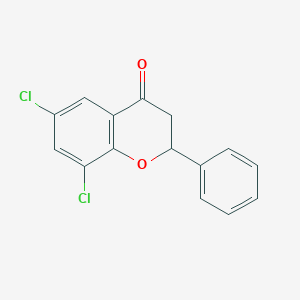

Synthesis and Chemical Transformations

4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide, a complex organic compound, has been explored in various chemical synthesis and transformation studies. Levai et al. (2002) investigated the synthesis and oxidation of tetrahydrobenzofurans, contributing to the understanding of the chemical transformations of related compounds (Levai et al., 2002). Additionally, Cui, Zhang, and Wu (2013) reported on Rh(III)-catalyzed C-H activation and cycloaddition of benzamides and methylenecyclopropanes, showcasing the potential for creating diverse molecular structures (Cui, Zhang, & Wu, 2013).

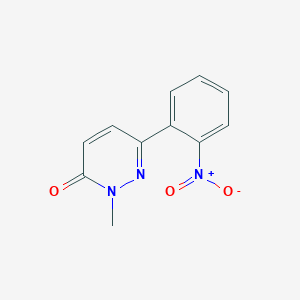

Cytotoxicity and Potential EGFR Inhibition

In the field of medicinal chemistry, Zhang et al. (2017) designed and synthesized a series of benzo[d]thiazole-2-carboxamide derivatives, including a structurally similar compound to the subject chemical, to evaluate their cytotoxicity and potential as epidermal growth factor receptor (EGFR) inhibitors (Zhang et al., 2017).

Novel Drug Design and DNA Interaction

The study of drug design and DNA interaction is another area of interest. Trent et al. (1996) explored the crystal structures of complexes between furan derivatives of berenil and DNA, providing insights into how similar compounds might interact with genetic material (Trent et al., 1996).

Green Chemistry and Anti-Tubercular Applications

Nimbalkar et al. (2018) synthesized derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrating the use of green chemistry tools in the development of challenging anti-tubercular scaffolds (Nimbalkar et al., 2018).

Propiedades

IUPAC Name |

4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(12-3-4-12)11-22-14-7-5-13(6-8-14)17(20)18-10-15-2-1-9-21-15/h1-2,5-9,12H,3-4,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLFNAYYXBZCOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2874693.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2874698.png)

![2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874710.png)

![[1-(Methylsulfanyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2874712.png)

![N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874713.png)